

# Clinical Efficacy and Further Development

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## Compound Focus: Alrizomadlin

CAS No.: 1818393-16-6

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The RP2D of 100 mg has been successfully applied in later-phase trials, demonstrating promising antitumor activity.

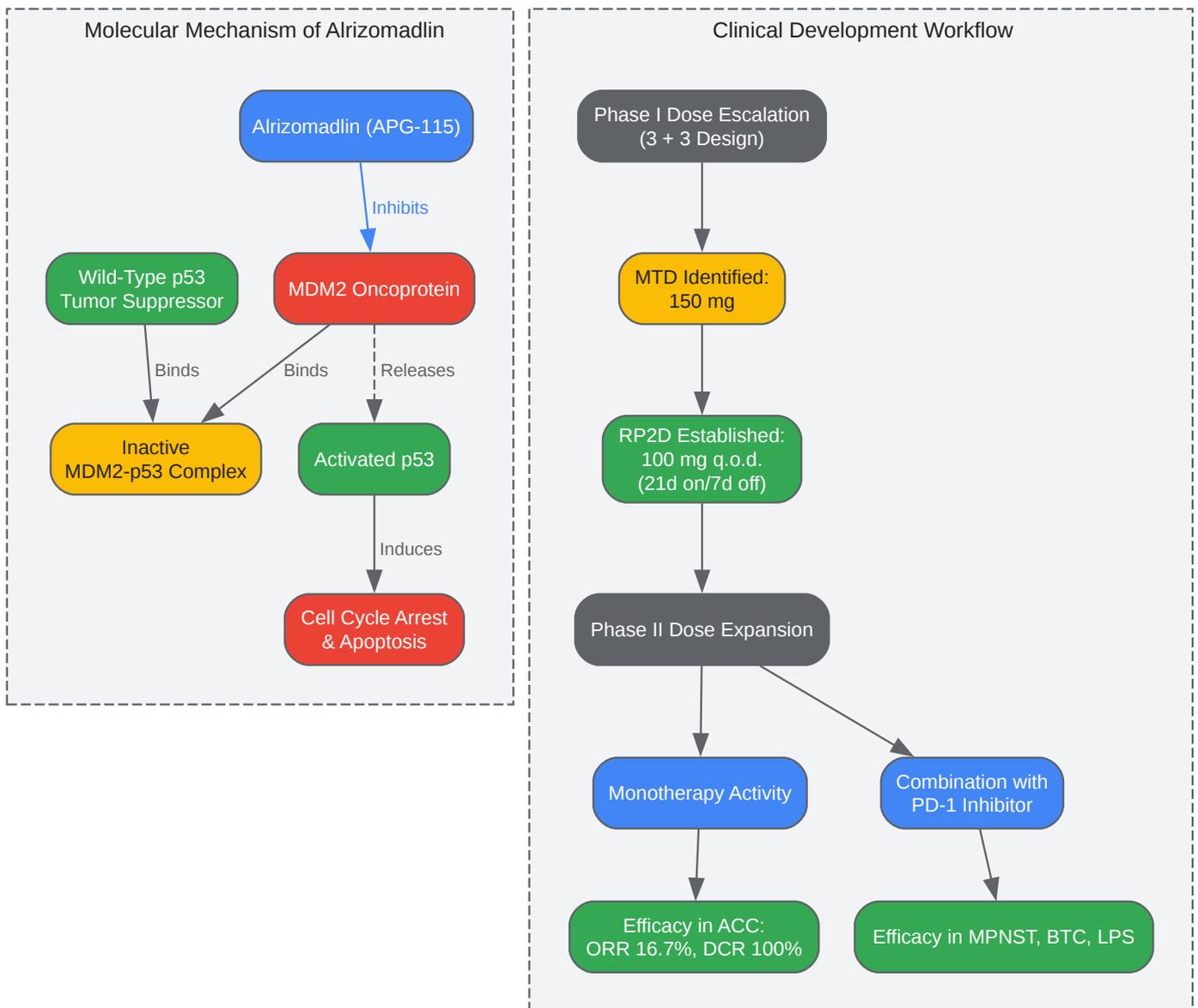
Tumor Type	Regimen	Objective Response Rate (ORR)	Disease Control Rate (DCR)
Advanced ACC [1]	Alrizomadlin Monotherapy	16.7%	100%
Advanced MPNST [1]	Alrizomadlin + Toripalimab (PD-1 inhibitor)	2 patients with confirmed PR (PFS of 60+ and 96+ weeks)	Information missing
Biliary-Tract Cancer (BTC) [1]	Alrizomadlin + Toripalimab	16.7%	100%
Liposarcoma (LPS) [1]	Alrizomadlin + Toripalimab	16.7%	66.7%

## Mechanism of Action and Experimental Protocol

**Alrizomadlin** is a small-molecule antagonist that selectively targets the interaction between MDM2 and the tumor suppressor protein p53 [2]. In many cancers, MDM2 is overexpressed and binds to p53, inactivating it

and promoting its degradation. **Alrizomadlin** binds to MDM2 with high affinity, disrupting this interaction and restoring p53's tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells that harbor wild-type TP53 [3].

The diagram below illustrates this mechanism and the subsequent clinical development workflow.



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Mechanism of Action and Clinical Development Pathway

## Key Patient Selection Criteria

The clinical activity of **alrizomadlin** is closely linked to the tumor's genetic profile. Key inclusion criteria from the phase I study and subsequent biomarker analyses include [3]:

- **Histologically confirmed** locally advanced or metastatic solid tumors that have failed standard treatment or lack effective therapies.
- **MDM2 Amplification:** Tumors with amplification of the MDM2 gene are particularly sensitive. This is common in well-differentiated and dedifferentiated liposarcoma (WDLPS/DDLPS) [3].
- **TP53 Wild-Type Status:** The presence of wild-type (non-mutated) TP53 is critical for response, as **alrizomadlin** acts to reactivate the existing p53 protein [3]. The phase I study showed significantly longer progression-free survival in patients with wild-type TP53 compared to those with mutant TP53 (7.9 vs. 2.2 months) [3].

## Safety and Monitoring Protocol

The phase I study established a consistent safety profile for **alrizomadlin**. Key protocol elements for monitoring and management include [3]:

- **Hematological Monitoring:** The most common Grade 3/4 treatment-related adverse events (TRAEs) were hematological. The protocol requires close monitoring of complete blood counts (CBC) with differential, including platelet count ( $\geq 100 \times 10^9/l$  for enrollment), hemoglobin ( $\geq 90$  g/l), and neutrophil count [3].
- **Dose-Limiting Toxicity (DLT) Definition:** DLTs were defined in the first 28-day cycle and included events such as Grade 4 neutropenia >7 days, febrile neutropenia, Grade 4 thrombocytopenia, or Grade 3 thrombocytopenia with bleeding [3].
- **Dose Modification:** The schedule of "21 days on, 7 days off" helps manage toxicity. Treatment should be interrupted for specific severe AEs until recovery and can then be resumed at a reduced dose or permanently discontinued based on the severity and recurrence [3].

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## References

1. Live from ASCO 2025 [ascentage.com]
2. Alrizomadlin: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. A first-in-human phase I study of a novel MDM2/p53 ... [pmc.ncbi.nlm.nih.gov]

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